8-Methoxyfenoldopam

Vue d'ensemble

Description

8-Methoxyfenoldopam is a chemical compound that belongs to the class of dopamine agonists. It is a derivative of fenoldopam, which is a selective dopamine-1 receptor agonist. This compound has been found to have potential therapeutic effects in various medical conditions, including hypertension, heart failure, and renal failure.

Méthodes De Préparation

The synthesis of 8-Methoxyfenoldopam involves several steps. One common method includes the preparation of 6-chlorine-2,3,4,5-tetrahydric-1-(4-hydroxyl phenyl)-1H-3-benzoazepine-7,8-diphenol hydrobromide through boron tribromide demethylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

8-Methoxyfenoldopam undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

8-Methoxyfenoldopam has several scientific research applications:

Chemistry: It is used as a reference material in various chemical analyses.

Biology: The compound is studied for its effects on dopamine receptors and related pathways.

Medicine: It has potential therapeutic applications in treating hypertension, heart failure, and renal failure.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

8-Methoxyfenoldopam exerts its effects by acting as an agonist for dopamine-1 receptors. It binds to these receptors and induces vasodilation, which helps in lowering blood pressure . The compound also binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .

Comparaison Avec Des Composés Similaires

8-Methoxyfenoldopam is unique compared to other dopamine agonists due to its specific binding affinity and therapeutic effects. Similar compounds include:

Fenoldopam: A selective dopamine-1 receptor agonist used for short-term management of hypertension.

Dopamine: A neurotransmitter that acts on both dopamine-1 and dopamine-2 receptors.

Apomorphine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.

This compound stands out due to its selective action on dopamine-1 receptors and its potential therapeutic applications in cardiovascular conditions.

Activité Biologique

8-Methoxyfenoldopam is a derivative of fenoldopam, a selective dopamine D1 receptor agonist primarily used in the management of hypertension and acute kidney injury. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound acts as a selective agonist for dopamine D1 receptors. This interaction leads to vasodilation, particularly in renal blood vessels, enhancing renal perfusion and promoting diuresis. The compound's structure allows it to penetrate biological membranes efficiently, facilitating its action at the receptor sites.

Antihypertensive Effects

Clinical studies have demonstrated that fenoldopam effectively lowers blood pressure in patients with hypertension. A systematic review indicated that fenoldopam significantly reduced systolic and diastolic blood pressure in a dose-dependent manner during intravenous administration. For instance, reductions of up to 33 mm Hg for systolic and 21 mm Hg for diastolic pressures were observed at higher doses (0.8 μg/kg/min) .

| Dosage (μg/kg/min) | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |

|---|---|---|

| 0.04 | 9 | -9 |

| 0.8 | 33 | 21 |

Renal Protective Effects

In critically ill patients, fenoldopam has been shown to reduce the incidence of acute kidney injury (AKI). A meta-analysis involving 1,290 patients revealed that fenoldopam significantly decreased the need for renal replacement therapy and in-hospital mortality related to AKI . The odds ratios for these outcomes were notably favorable:

- Acute Kidney Injury : OR = 0.43

- Need for Renal Replacement Therapy : OR = 0.54

- In-Hospital Mortality : OR = 0.64

Clinical Application in Acute Kidney Injury

A notable case study involved a cohort of patients undergoing major surgery who received fenoldopam as a preventive measure against AKI. The results indicated a marked improvement in renal function and reduced complications associated with AKI compared to control groups not receiving the drug .

Long-Term Infusion Studies

In another study focusing on prolonged infusions of fenoldopam for patients with mild-to-moderate hypertension, researchers observed sustained antihypertensive effects without significant adverse events over a 48-hour period. This study highlighted the drug's efficacy and safety profile in managing chronic hypertension .

Propriétés

IUPAC Name |

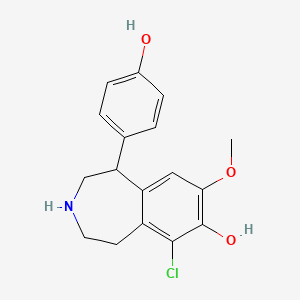

9-chloro-5-(4-hydroxyphenyl)-7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-22-15-8-13-12(16(18)17(15)21)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNSLLRDOEBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNCC(C2=C1)C3=CC=C(C=C3)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915076 | |

| Record name | 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95183-48-5 | |

| Record name | 8-Methoxyfenoldopam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.